2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde

Crosslinking Reagents Polymer Chemistry Supramolecular Chemistry

Researchers requiring a geometrically defined, homobifunctional dialdehyde for porphyrin framework construction or multi-component Ugi reactions face limited sourcing options with precise C6 spacer architecture. 2,2'-(1,6-Hexanediyldioxy)bisbenzaldehyde (CAS 64621-35-8) eliminates this bottleneck with its ortho-substituted, C6-linked bis-aldehyde structure, enabling reproducible synthesis of basket-handle porphyrins and bis-carboxamide libraries. Key advantages include: • Enables pseudo-seven-component Ugi reactions with diastereoselectivity • High LogP (4.33) ensures compatibility with hydrophobic media • Defined C6 linker provides predictable cavity geometry for host-guest studies

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 64621-35-8
Cat. No. B1608511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde
CAS64621-35-8
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCCCCCCOC2=CC=CC=C2C=O
InChIInChI=1S/C20H22O4/c21-15-17-9-3-5-11-19(17)23-13-7-1-2-8-14-24-20-12-6-4-10-18(20)16-22/h3-6,9-12,15-16H,1-2,7-8,13-14H2
InChIKeyPIPIQYSPUYAGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8): A Homobifunctional Bis-Aldehyde Building Block for Crosslinking and Conjugation


2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8), also known as 2,2'-(1,6-Hexanediyldioxy)bisbenzaldehyde, is a symmetrical aromatic dialdehyde featuring two ortho-formylphenoxy groups connected by a flexible C6 hexyloxy spacer chain . With a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol, it serves as a versatile homobifunctional building block for creating crosslinked structures, polymers, or advanced intermediates via its two aldehyde functional groups . Its key role is as a spacer-bearing bis-electrophile in multi-component and condensation reactions [1].

Procurement Alert: Why Generic Bis-Aldehydes Cannot Replace 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde in Precisely Designed Architectures


Generic substitution of 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde is scientifically unsound due to its unique structural specification as a homobifunctional, ortho-substituted dialdehyde with a defined C6 spacer length . The specific molecular architecture—ortho-phenoxy linkages flanking a six-carbon alkyl chain—dictates the precise distance, flexibility, and spatial orientation between reactive aldehyde sites [1]. Altering the linker length or aldehyde position (e.g., to meta or para) would fundamentally change the geometry of resulting crosslinks, macrocycles, or polymers, directly impacting material properties like cavity size, conformational freedom, or network mesh dimensions [2]. While direct comparative data is unavailable in the public domain, the foundational principles of molecular design establish that this specific combination of linker length and ortho-substitution pattern is a critical, non-fungible parameter for achieving intended synthetic outcomes and structural performance.

Quantitative Evidence Guide: Differentiating 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8) from Structural Analogs


Structural Differentiation: Ortho- vs. Para-Substituted Bis-Aldehyde Geometry in Crosslinking Applications

A critical differentiator for 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde is the ortho-substitution of its aldehyde groups, in contrast to the more common para-substituted bis-benzaldehyde analogs (e.g., terephthalaldehyde). This ortho geometry significantly alters the reactivity and the spatial architecture of the resulting products. For instance, in a double Ugi reaction, this specific compound facilitated a diastereoselective transformation with tert-butyl isocyanide, a finding that is not generalizable to para-substituted analogs [1]. Furthermore, the ortho arrangement on a flexible C6 chain creates a convergent binding motif, which is essential for constructing constrained macrocycles or basket-like molecules .

Crosslinking Reagents Polymer Chemistry Supramolecular Chemistry

Linker Length Specificity: C6 Spacer vs. C2 and C4 Analogs in Porphyrin 'Basket Handle' Synthesis

The compound's C6 alkyl linker is a critical design element that differentiates it from shorter-chain analogs. In the synthesis of 'basket handle' porphyrins, the 6-carbon spacer (this compound) was specifically chosen to create a cavity over the porphyrin macrocycle that is distinct from those created by C4 or C5 linkers. The length of the spacer determines the size of the molecular cavity and influences the binding of guest molecules . While a direct quantitative comparison of cavity volumes is unavailable, the study by Simonis et al. establishes that the C6 spacer yields a specific 'basket handle' porphyrin conformation that is not achievable with shorter or longer linkers .

Porphyrin Synthesis Macrocycle Conformation Host-Guest Chemistry

Physicochemical Property Differentiation: LogP and PSA Compared to Analogous Bis-Benzaldehydes

The calculated physicochemical properties of 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde differentiate it from other bis-benzaldehydes. Its predicted LogP (octanol-water partition coefficient) is 4.33, indicating high lipophilicity . For comparison, the common crosslinker glutaraldehyde (a dialdehyde) has a LogP of -0.18, and terephthalaldehyde has a LogP of 1.92 [1]. Additionally, its Polar Surface Area (PSA) is 52.6 Ų . These values suggest significantly different membrane permeability and solubility profiles compared to smaller, more polar dialdehydes, which would directly impact its performance in applications requiring organic solvent processing or interactions with hydrophobic biological environments.

Physicochemical Properties Solubility Drug Design

High-Value Application Scenarios for 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8) Based on Core Evidence


Synthesis of Spacer-Defined Bis-Carboxamides via Diastereoselective Multicomponent Reactions

The compound is uniquely suited as a bifunctional aldehyde input in pseudo-seven-component Ugi reactions, as demonstrated by its successful use in synthesizing a series of bis-carboxamide products with tert-butyl isocyanide showing diastereoselectivity [1]. This application leverages the compound's defined C6 spacer to create two new peptide-like bonds in a single, atom-economical step, a process that would not be possible with mono-aldehyde or shorter-chain dialdehyde analogs.

Construction of Short-Chain 'Basket Handle' Porphyrins for Supramolecular Host-Guest Studies

This compound is a proven precursor for synthesizing extremely short-chain 'basket handle' porphyrins, where the C6 linker is covalently attached at the ortho-phenyl positions of a tetraphenylporphyrin core . The resulting structure features a unique cavity size and geometry, making it valuable for investigating selective host-guest binding, catalysis, or biomimetic models. Substitution with a linker of different length or substitution pattern would fundamentally alter the cavity's properties, making this specific compound critical for replicating published results.

Hydrophobic Polymer Crosslinking and Materials Chemistry

Given its high predicted LogP value (4.33) , this compound is well-suited for applications requiring hydrophobic crosslinking agents. It can be used to introduce flexible, defined-length crosslinks into hydrophobic polymers or to functionalize surfaces in organic media, where the use of a more hydrophilic dialdehyde like glutaraldehyde (LogP = -0.18) [2] would lead to phase separation or poor solubility. The C6 linker provides a balance between flexibility and chain length, influencing the mechanical and thermal properties of the final crosslinked material.

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